Cas no 2248370-99-0 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-fluoro-4-(4-methoxyphenyl)benzoate)

1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl 2-fluoro-4-(4-methoxyphenyl)benzoate is a specialized organic compound featuring a fluorinated benzoate ester linked to a phthalimide-derived moiety. Its structural design incorporates both electron-withdrawing (fluoro) and electron-donating (methoxyphenyl) groups, making it a versatile intermediate in synthetic chemistry, particularly for pharmaceuticals and advanced materials. The presence of the phthalimide group enhances stability and reactivity, while the fluorinated aromatic ring contributes to improved binding affinity in target applications. This compound is valued for its potential in constructing complex molecular architectures, offering precise functionalization opportunities in drug discovery and material science. High purity and consistent synthesis protocols ensure reliable performance in research and industrial settings.
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-fluoro-4-(4-methoxyphenyl)benzoate structure
2248370-99-0 structure
Product name:1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-fluoro-4-(4-methoxyphenyl)benzoate
CAS No:2248370-99-0
MF:C22H14FNO5
MW:391.348669528961
CID:6355587
PubChem ID:165728189

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-fluoro-4-(4-methoxyphenyl)benzoate Chemical and Physical Properties

Names and Identifiers

    • EN300-6523776
    • 2248370-99-0
    • 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-fluoro-4-(4-methoxyphenyl)benzoate
    • Inchi: 1S/C22H14FNO5/c1-28-15-9-6-13(7-10-15)14-8-11-18(19(23)12-14)22(27)29-24-20(25)16-4-2-3-5-17(16)21(24)26/h2-12H,1H3
    • InChI Key: WCBXFKWCZUNDBS-UHFFFAOYSA-N
    • SMILES: FC1C=C(C=CC=1C(=O)ON1C(C2C=CC=CC=2C1=O)=O)C1C=CC(=CC=1)OC

Computed Properties

  • Exact Mass: 391.08560071g/mol
  • Monoisotopic Mass: 391.08560071g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 29
  • Rotatable Bond Count: 5
  • Complexity: 623
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.3
  • Topological Polar Surface Area: 72.9Ų

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-fluoro-4-(4-methoxyphenyl)benzoate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-6523776-5.0g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-fluoro-4-(4-methoxyphenyl)benzoate
2248370-99-0
5g
$660.0 2023-05-31
Enamine
EN300-6523776-2.5g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-fluoro-4-(4-methoxyphenyl)benzoate
2248370-99-0
2.5g
$446.0 2023-05-31
Enamine
EN300-6523776-10.0g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-fluoro-4-(4-methoxyphenyl)benzoate
2248370-99-0
10g
$978.0 2023-05-31
Enamine
EN300-6523776-0.5g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-fluoro-4-(4-methoxyphenyl)benzoate
2248370-99-0
0.5g
$219.0 2023-05-31
Enamine
EN300-6523776-1.0g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-fluoro-4-(4-methoxyphenyl)benzoate
2248370-99-0
1g
$228.0 2023-05-31
Enamine
EN300-6523776-0.25g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-fluoro-4-(4-methoxyphenyl)benzoate
2248370-99-0
0.25g
$209.0 2023-05-31
Enamine
EN300-6523776-0.1g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-fluoro-4-(4-methoxyphenyl)benzoate
2248370-99-0
0.1g
$200.0 2023-05-31

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-fluoro-4-(4-methoxyphenyl)benzoate Related Literature

Additional information on 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-fluoro-4-(4-methoxyphenyl)benzoate

Introduction to 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-fluoro-4-(4-methoxyphenyl)benzoate (CAS No. 2248370-99-0)

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-fluoro-4-(4-methoxyphenyl)benzoate, identified by the CAS number 2248370-99-0, is a structurally complex organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to a class of molecules characterized by a fused heterocyclic system, specifically an isoindole core, which is known for its broad spectrum of biological activities. The presence of functional groups such as a 1,3-dioxo moiety and a fluoro substituent on the benzoate ring further enhances its pharmacological potential.

The isoindole scaffold is a privileged structure in drug discovery, exhibiting versatility in modulating various biological pathways. The 1,3-dioxo group, also known as an α-pyrone ring, is commonly found in natural products and bioactive molecules, contributing to their stability and reactivity. In contrast, the fluoro substituent is strategically incorporated to improve metabolic stability and binding affinity to biological targets. The benzoate moiety not only provides structural rigidity but also facilitates interactions with proteins through hydrogen bonding and hydrophobic effects.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes of this compound with high precision. Studies suggest that the fluoro group and the 4-(4-methoxyphenyl) moiety play critical roles in interacting with specific residues in target proteins, potentially modulating enzyme activity or receptor binding. This has opened up new avenues for designing inhibitors or agonists with improved efficacy and selectivity.

The synthesis of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-fluoro-4-(4-methoxyphenyl)benzoate involves multi-step organic transformations that require careful optimization to achieve high yields and purity. Key synthetic strategies include cyclization reactions to form the isoindole core, followed by functional group manipulations such as fluorination and esterification. The use of advanced catalytic systems has been reported to enhance reaction efficiency and minimize side products.

In the realm of drug discovery, this compound has been investigated for its potential therapeutic applications. Preliminary in vitro studies have demonstrated its interaction with enzymes and receptors involved in inflammatory pathways, making it a promising candidate for further development as an anti-inflammatory agent. Additionally, its structural features suggest possible applications in oncology, where isoindole derivatives have shown activity against various cancer cell lines.

The incorporation of the 4-(4-methoxyphenyl) group introduces a hydrophobic patch that can be exploited for optimizing pharmacokinetic properties. This design principle aligns with modern drug development trends that emphasize rational molecular design to enhance bioavailability and reduce off-target effects. The methoxy group also contributes to metabolic stability by preventing rapid degradation through oxidation or hydrolysis.

As research progresses, the application of high-throughput screening (HTS) techniques has facilitated the identification of novel derivatives of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-fluoro-4-(4-methoxyphenyl)benzoate with enhanced biological activity. These derivatives may exhibit improved potency or reduced toxicity compared to the parent compound. Such explorations underscore the importance of structural diversity in medicinal chemistry and highlight the potential of this scaffold for future therapeutic interventions.

The role of computational methods in guiding synthetic strategies cannot be overstated. Molecular dynamics simulations and quantum mechanical calculations have been employed to rationalize observed biological activities and guide modifications for improved efficacy. These computational tools provide insights into the conformational flexibility of the molecule and its interactions with biological targets.

Furthermore, green chemistry principles have been increasingly integrated into synthetic methodologies for producing 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-fluoro-4-(4-methoxyphenyl)benzoate sustainably. The adoption of solvent-free reactions, catalytic systems derived from renewable resources, and energy-efficient processes aligns with global efforts to minimize environmental impact while maintaining high chemical yields.

The pharmacological profile of this compound continues to be refined through interdisciplinary collaborations between chemists, biologists, and pharmacologists. Preclinical studies are underway to evaluate its safety profile and therapeutic potential in animal models. These studies are critical for advancing towards clinical trials where human subjects will be exposed to evaluate efficacy further.

The versatility of the isoindole scaffold allows for extensive structural modifications without compromising core pharmacophoric elements essential for biological activity. This flexibility has enabled researchers to explore diverse chemical space rapidly using combinatorial chemistry or library synthesis approaches. Such methodologies accelerate the discovery process by generating large numbers of compounds for screening purposes.

In conclusion,1,3-dioxo-2,3-dihydro-1H-isoindol-2-ylyl 2-fluoro - 4 - ( 4 - methoxyphenyl ) benzoate ( CAS No . 2248370 - 99 - 0 ) represents a significant advancement in pharmaceutical chemistry due to its unique structural features and promising biological activities . Ongoing research efforts are expected to yield valuable insights into its therapeutic potential while adhering strictly to ethical guidelines governing drug development practices worldwide .

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